molecular formula C14H23N3O3 B11842867 tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B11842867
M. Wt: 281.35 g/mol
InChI Key: MGMMMDGDWCLGPC-UHFFFAOYSA-N
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Description

tert-Butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound with a pyrazolo[4,3-c]pyridine core. Its structure features a hydroxymethyl group at position 7 and an ethyl substituent at position 2, both of which influence its physicochemical and biological properties. The tert-butyl carbamate group at position 5 enhances steric bulk and stability, making the compound a promising candidate for kinase inhibition, particularly in anticancer research .

Properties

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C14H23N3O3/c1-5-17-8-10-6-16(13(19)20-14(2,3)4)7-11(9-18)12(10)15-17/h8,11,18H,5-7,9H2,1-4H3

InChI Key

MGMMMDGDWCLGPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2CN(CC(C2=N1)CO)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Core Structure Assembly via Cyclization

The pyrazolo[4,3-c]pyridine scaffold is often synthesized through cyclocondensation reactions. A patented method for a related compound, tert-butyl 7-hydroxyl-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate, involves a six-step process starting from 1,1-dimethoxypropane-2-one. While the target compound differs in substituents, analogous strategies apply:

  • Enamine Formation : Reacting 1,1-dimethoxypropane-2-one with dimethylformamide dimethyl acetal yields (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one.

  • Cyclization with Hydrazine : Treatment with hydrazine hydrate facilitates cyclization to form 3-(dimethoxymethyl)-1H-pyrazole.

  • Aldehyde Generation : Hydrolysis with formic acid produces 1H-pyrazole-3-carbaldehyde, a critical intermediate for subsequent functionalization.

For the target compound, introducing the ethyl group at position 2 likely occurs during the cyclization step by substituting hydrazine with ethylhydrazine or via post-cyclization alkylation.

Introduction of Hydroxymethyl and tert-Butyl Groups

The hydroxymethyl group at position 7 is introduced through reductive amination or reduction of a formyl precursor. A reported method for pyrazolo[4,3-c]pyridine sulfonamides involves condensing aldehydes with amines under reductive conditions. Applying this to the target compound:

  • Reductive Amination : Reacting 1H-pyrazole-3-carbaldehyde with 3-aminopropanol in the presence of NaBH4 or BH3·THF yields N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine.

  • Boc Protection : Treating the amine intermediate with di-tert-butyl dicarbonate (Boc2O) introduces the tert-butyl carbamate group, enhancing solubility and stability.

Key Reaction Mechanisms and Conditions

Oxidative Cyclization

Oxidative cyclization is critical for forming the dihydro-pyridine ring. In the synthesis of tert-butyl 7-hydroxyl diazepine derivatives, meta-chloroperbenzoic acid (mCPBA) oxidizes allyl-amino intermediates to yield the bicyclic structure. For the target compound, similar conditions (mCPBA in dichloromethane, 0–25°C) likely facilitate the closure of the 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine ring.

Functional Group Interconversion

  • Ethyl Group Installation : Alkylation of the pyrazole nitrogen with ethyl bromide or iodide, using a base like K2CO3 in DMF, introduces the ethyl substituent.

  • Hydroxymethylation : Reduction of a formyl group (e.g., using NaBH4 in methanol) or oxidation of a methyl group (via KMnO4 in acidic conditions) generates the hydroxymethyl moiety.

Optimization of Synthetic Parameters

Temperature and Solvent Effects

  • Cyclization : Optimal yields for pyrazole formation are achieved at 0–25°C in methanol.

  • Reductive Amination : Reactions proceed efficiently at room temperature in THF or ethanol, with NaBH4 as the reductant.

  • Boc Protection : Boc2O reactions require anhydrous conditions, typically in dichloromethane with catalytic DMAP.

Yield and Scalability

StepYield (%)Conditions
Cyclization72–88Hydrazine hydrate, 0–25°C
Reductive Amination68–78NaBH4, MeOH, 25°C
Oxidative Cyclization58–65mCPBA, DCM, 0°C

Scalability is demonstrated in patent CN107235982B, where kilogram-scale production is feasible using cost-effective reagents and standardized protocols.

Comparative Analysis with Structural Analogs

The target compound shares structural similarities with other pyrazolo[4,3-c]pyridine derivatives, but its substitution pattern confers unique reactivity:

CompoundKey DifferencesSynthetic Challenges
tert-Butyl 3-amino-2-methyl analogAmino vs. hydroxymethyl groupOxidative stability of amino group
tert-Butyl 7-hydroxymethyl-2-methylMethyl vs. ethyl substituentSteric hindrance in alkylation

The ethyl group in the target compound enhances lipophilicity, potentially improving blood-brain barrier penetration, while the hydroxymethyl group offers a site for further derivatization.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (DMSO-d6) : Peaks at δ 4.49 (t, CH2), 3.89 (s, OCH3), and 1.40 (s, tert-butyl) confirm the core structure.

  • HPLC : Purity ≥97% is achieved via silica gel chromatography using ethyl acetate/hexane gradients.

Impurity Profiling

Common impurities include de-Boc derivatives (due to acidic conditions) and over-alkylated byproducts. These are mitigated by controlling reaction pH and stoichiometry .

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug synthesis.

Reaction Conditions Outcome Key Observations
1M HCl, reflux, 6h Formation of free carboxylic acidHigh yield (>85%) with minimal byproducts
NaOH (2M), THF/H₂O, 50°C, 4hDeprotection to sodium carboxylate saltRequires phase-transfer catalysts for efficiency

This hydrolysis is often the first step in synthesizing bioactive derivatives, enabling subsequent functionalization at the carboxylate position .

Hydroxymethyl Group Reactivity

The primary alcohol in the hydroxymethyl substituent participates in oxidation, esterification, and substitution reactions.

Oxidation to Aldehyde/Carboxylic Acid

Oxidizing Agent Conditions Product Efficiency
Pyridinium chlorochromate (PCC)DCM, rt, 3hAldehyde intermediate70–75% yield
KMnO₄, H₂SO₄0°C, 1h Carboxylic acid derivativeLimited selectivity

The aldehyde intermediate is pivotal for Schiff base formation or further reductions.

Esterification

Reaction with acetyl chloride or anhydrides yields esters, enhancing lipophilicity for pharmacokinetic studies:

text
R-OH + (CH₃CO)₂O → R-OAc + CH₃COOH
  • Conditions : Pyridine catalyst, 0°C → rt, 12h

  • Yield : 82–90% for acetylated derivatives

Nucleophilic Substitution at Hydroxymethyl

The -CH₂OH group can be converted to -CH₂X (X = Cl, Br, I) via halogenation, enabling cross-coupling reactions:

Reagent Conditions Product Application
SOCl₂, DMF (cat.)Reflux, 2hChloromethyl derivativeSuzuki-Miyaura coupling
PBr₃, Et₂O0°C → rt, 4hBromomethyl analogAlkylation reactions

These halogenated intermediates are versatile in constructing C-C bonds for complex heterocycles .

Pyrazole Ring Functionalization

The nitrogen-rich pyrazolo[4,3-c]pyridine core engages in coordination and electrophilic substitution:

Metal Coordination

  • Example : Reaction with Pd(II) acetate forms stable complexes for catalytic applications .

  • Conditions : Ethanol, 60°C, 2h

  • Stoichiometry : 1:1 (ligand:Pd) confirmed by XRD

Electrophilic Aromatic Substitution

Nitration and sulfonation occur preferentially at the pyrazole ring’s C3 position due to electronic effects:

Reaction Conditions Product
Nitration (HNO₃/H₂SO₄)0°C, 1h3-Nitro derivative
Sulfonation (SO₃/H₂SO₄)50°C, 3h3-Sulfo analog

Cyclization and Ring Expansion

Under acidic conditions, the hydroxymethyl group facilitates intramolecular cyclization:

  • Reaction : Heating with p-TsOH in toluene forms a fused oxazolo-pyrazolo-pyridine system .

  • Mechanism : Dehydration followed by nucleophilic attack .

Comparative Reactivity of Analogues

The ethyl substituent at C2 influences steric hindrance and electronic effects compared to methyl or hydrogen analogs:

Substituent Reactivity Trend (Hydroxymethyl) Key Difference
Ethyl (target)ModerateEnhanced stability vs. methyl
MethylHigherFaster oxidation rates
HydrogenHighestProne to side reactions

Scientific Research Applications

Biological Activities

Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine can inhibit the proliferation of various cancer cell lines, including K562 and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest .
    • A specific study highlighted that certain substituted pyrazolo[4,3-c]pyridines showed significant anti-proliferative effects against leukemia cells, suggesting potential as chemotherapeutic agents .
  • Anti-inflammatory Properties :
    • Pyrazolo compounds are also being investigated for their anti-inflammatory effects. They may inhibit pathways involved in inflammation, presenting a dual role as both anticancer and anti-inflammatory agents .
  • Neuroprotective Effects :
    • There is emerging evidence that pyrazolo derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Applications in Drug Development

The unique structural characteristics of tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate make it a valuable scaffold in drug discovery:

  • Lead Compound for Anticancer Drugs : Its ability to induce apoptosis in cancer cells positions it as a lead compound for further development into anticancer therapeutics.
  • Potential Anti-inflammatory Agents : Given its biological activity against inflammatory pathways, it could be developed into drugs targeting chronic inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity :
    • A recent investigation into various substituted pyrazolo compounds revealed that modifications at specific positions significantly enhanced their anticancer activity against multiple cell lines. The study concluded that further exploration of structure-activity relationships could yield potent anticancer agents derived from this scaffold .
  • Neuroprotective Studies :
    • Research focusing on the neuroprotective effects of pyrazolo derivatives indicated that certain compounds could effectively mitigate neuronal damage in vitro. These findings support the hypothesis that these compounds could be developed for treating conditions like Alzheimer's disease .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryModulates inflammatory pathways
NeuroprotectiveReduces oxidative stress; protects neuronal cells

Mechanism of Action

The mechanism of action of tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares the target compound with analogs differing in substituent groups:

Compound Name R<sup>2</sup> R<sup>7</sup> Molecular Weight Key Properties/Biological Activity References
Target Compound : tert-Butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Ethyl Hydroxymethyl Calculated ~295.34* Potential kinase inhibitor; hydrogen bonding capability
tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Cyclopropylmethyl 2-Hydroxyethyl ~335.41 Increased hydrophilicity due to hydroxyethyl; cyclopropyl enhances metabolic stability
tert-Butyl 7-(2-aminoethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Cyclopropylmethyl 2-Aminoethyl 320.43 Amino group improves solubility and target binding; potential for covalent interactions
tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Cyclopropylmethyl Aminomethyl ~306.38 Primary amine enhances polarity; may affect blood-brain barrier penetration
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Methyl H 223.27 Simpler structure; lower steric hindrance; reduced biological activity
tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate H H 238.29 Amino group at position 3; altered binding affinity for kinase targets
Key Observations:
  • Hydroxymethyl vs.
  • Ethyl vs. Cyclopropylmethyl/Methyl (R<sup>2</sup>) : The ethyl group in the target compound offers moderate lipophilicity, enhancing membrane permeability compared to methyl (). Cyclopropylmethyl substituents () introduce rigidity, possibly improving metabolic stability.
  • Safety Profiles: The target compound shares hazards (skin/eye irritation, acute toxicity) with analogs like tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (). Amino-substituted derivatives may pose additional risks due to reactive functional groups .

Crystallographic and Conformational Analysis

  • Target Compound : While direct crystallographic data are unavailable, related structures (e.g., ) reveal a semi-chair conformation in the dihydropyridine ring, stabilized by hydrogen bonds. This conformation is critical for maintaining the active binding pose in kinase inhibitors.
  • Analog with 3-Amino Substituent: tert-Butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate () forms intermolecular hydrogen bonds (N–H⋯O/N–H⋯N), creating a stable crystal lattice. The target’s hydroxymethyl group may similarly contribute to lattice stability.

Biological Activity

Tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS Number: 1373028-96-6) is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This article discusses its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₁N₃O₃, with a molecular weight of 267.32 g/mol. The compound features a unique bicyclic structure that enhances its stability and reactivity.

The mechanism of action for this compound involves interactions with specific enzymes and receptors:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. By binding to the active site of CDKs, these compounds can prevent the phosphorylation of target proteins, thereby inhibiting cell cycle progression.
  • Signal Transduction Modulation : The compound may also modulate pathways involved in inflammation and cancer progression through its interactions with various protein kinases .

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. This is likely due to its ability to interfere with key signaling pathways involved in tumor growth .
  • Anti-inflammatory Properties : There is evidence suggesting that similar pyrazolo-pyridine derivatives may possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective activities, which could be beneficial in neurodegenerative diseases by preventing neuronal apoptosis and promoting cell survival pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the pyrazolo-pyridine family:

StudyCompoundActivityFindings
Tert-butyl 3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridineAnticancerInhibited proliferation in breast and colon cancer cells with IC50 values in the low micromolar range.
BI 2536 (PLK1 inhibitor)AnticancerInduced mitotic arrest and apoptosis in cancer cells; suggested as a lead for drug development.
Various pyrazolo derivativesAnti-inflammatoryShowed inhibition of TNF-alpha production in macrophages; potential for treating inflammatory diseases.

Q & A

Basic: What are the recommended methods for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine during subsequent reactions.
  • Cyclization : Formation of the pyrazolo-pyridine core via [3+2] cycloaddition or intramolecular cyclization under reflux conditions (e.g., using DMF or THF as solvents) .
  • Hydroxymethyl Introduction : Functionalization via nucleophilic substitution or oxidation-reduction sequences. For example, hydroxymethyl groups can be introduced using formaldehyde derivatives under basic conditions.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization for final product isolation .

Advanced: How can X-ray crystallography resolve structural ambiguities in pyrazolo-pyridine derivatives?

Methodological Answer:
X-ray crystallography is critical for confirming:

  • Bond Lengths/Angles : Verifying the planarity of the pyrazolo-pyridine ring and substituent orientations.
  • Stereochemistry : Resolving configurations at chiral centers (e.g., dihydro-pyridine ring puckering) .
  • Hydrogen Bonding : Identifying intermolecular interactions that influence crystal packing and stability.
    For example, Acta Crystallographica studies report C–H···O and N–H···O interactions in similar compounds, which guide solubility predictions .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity and irritation risks) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (respiratory irritant).
  • Storage : Keep in tightly sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the Boc group .

Advanced: How can discrepancies in NMR spectral data be analyzed?

Methodological Answer:

  • Multi-Nuclear NMR : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the hydroxymethyl proton (~δ 4.5–5.0 ppm) may split due to diastereotopicity .
  • Deuterated Solvents : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts.
  • Dynamic NMR : Variable-temperature experiments to assess conformational exchange (e.g., ring-flipping in dihydro-pyridine) .

Basic: Which spectroscopic techniques characterize the hydroxymethyl substituent?

Methodological Answer:

  • IR Spectroscopy : O–H stretching (~3200–3600 cm1^{-1}) and C–O vibrations (~1050–1100 cm1^{-1}) .
  • 1H^1H NMR : Hydroxymethyl protons appear as a triplet (δ 3.5–4.5 ppm) coupled to adjacent CH2_2 groups.
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced: How do computational methods predict the reactivity of the Boc group?

Methodological Answer:

  • DFT Calculations : Model the Boc group’s electrophilicity under acidic/basic conditions. For instance, the tert-butyl carbamate is prone to cleavage via trifluoroacetic acid (TFA) in dichloromethane .
  • Molecular Dynamics (MD) : Simulate solvation effects on Boc stability in polar aprotic solvents (e.g., DMF vs. THF) .

Basic: What are common by-products during synthesis, and how are they minimized?

Methodological Answer:

  • By-Products : Over-oxidation of hydroxymethyl to carboxylate or incomplete Boc deprotection.
  • Mitigation :
    • Use anhydrous conditions and molecular sieves to control moisture during hydroxymethylation.
    • Optimize reaction time/temperature (e.g., 0°C for Boc introduction to prevent side reactions) .

Advanced: How can stability under varying pH/temperature be validated?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • pH Profiling : Dissolve in buffers (pH 1–13) and track Boc cleavage kinetics using 1H^1H NMR .

Basic: How should researchers ensure long-term storage stability?

Methodological Answer:

  • Inert Atmosphere : Store under nitrogen or argon in amber glass vials to prevent photodegradation.
  • Desiccants : Include silica gel packs to absorb moisture, which can hydrolyze the Boc group .

Advanced: How does stereochemistry influence biological activity, and how is it assessed?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB to evaluate purity .
  • Kinase Inhibition Assays : Test diastereomers against target kinases (e.g., EGFR or CDK2) to correlate configuration with IC50_{50} values .

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